Home > Products > Screening Compounds P55000 > 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid -

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Catalog Number: EVT-1198494
CAS Number:
Molecular Formula: C21H21NO3
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic compound that belongs to the class of cyclopentaquinolines. This compound is notable for its potential applications in medicinal chemistry, particularly in the modulation of biological pathways relevant to various diseases.

Source

The compound can be synthesized through various chemical processes and is documented in several scientific resources and patents. Its structure and properties have been characterized in databases such as PubChem and specialized chemical suppliers like Clearsynth and VWR .

Classification

This compound is classified as a benzoic acid derivative due to its benzoic acid functional group. It also falls under the category of heterocyclic compounds because of its cyclic structure containing nitrogen atoms. The specific stereochemistry (3aR, 4S, 9bS) indicates its chiral nature, which is crucial for its biological activity.

Synthesis Analysis

Methods

The synthesis of 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid typically involves multi-step organic reactions. Common methods include:

  1. Cyclization Reactions: These are used to form the cyclopentaquinoline core structure.
  2. Alkylation: The introduction of the ethoxy group often occurs through alkylation techniques.
  3. Acid Derivatization: The final benzoic acid moiety is attached through carboxylation or similar reactions.

Technical Details

The synthesis may require specific catalysts and reagents tailored to achieve high yields and purity. For instance, palladium-catalyzed reactions can facilitate the formation of complex carbon frameworks characteristic of this compound.

Molecular Structure Analysis

Structure

The molecular formula for this compound is C21H21NO3C_{21}H_{21}NO_3. Its structure includes:

  • A cyclopentaquinoline core
  • An ethoxy substituent
  • A benzoic acid functional group

Data

The compound's structural features can be visualized using molecular modeling software or through X-ray crystallography methods if available. The stereochemistry plays a significant role in its pharmacological properties.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Esterification: Reacting with alcohols to form esters.
  2. Nucleophilic Substitution: The benzoic acid moiety can undergo nucleophilic attack under basic conditions.
  3. Reduction Reactions: The nitrogen-containing ring may be reduced to modify its reactivity.

Technical Details

Each reaction condition must be optimized for temperature, solvent choice, and reaction time to maximize yield and minimize side products.

Mechanism of Action

Process

The mechanism of action for 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is primarily related to its interaction with specific biological targets:

  1. Serotonin Receptors: Similar compounds have been shown to modulate serotonin receptor activity, influencing mood and behavior.
  2. Protein Kinase Inhibition: This compound may inhibit certain kinases involved in cell signaling pathways.

Data

Research into similar compounds suggests that their efficacy may depend on their stereochemistry and the presence of specific functional groups that enhance binding affinity to target proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 335.40 g/mol
  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting serotonin receptors or protein kinases.
  2. Research: Useful in studies exploring the biochemical pathways modulated by quinoline derivatives.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
Nomenclature and Stereochemical Characterization

Systematic IUPAC Nomenclature and Structural Isomerism

The compound 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid follows rigorous IUPAC conventions that define its core structure and substituents. The parent heterocycle is a cyclopenta[c]quinoline, comprising a cyclopentane ring fused to a quinoline moiety at the c-edge (positions 3-4 of the quinoline). The prefix "3a,4,5,9b-tetrahydro" specifies partial hydrogenation, saturating two double bonds to yield four chiral centers. The substituent at position 4 is a para-carboxylated phenyl group (4-benzoic acid), while position 6 of the quinoline bears an ethoxy group (6-ethoxy) [1] [2].

The molecular formula C₂₁H₂₁NO₃ (molecular weight: 335.40 g/mol) reflects three key functional groups: a carboxylic acid, an ether, and a tertiary amine. Structural isomerism arises from variations in ring fusion patterns (e.g., cyclopentane fused at quinoline positions 2-3 vs. 3-4) or substituent placements (e.g., ethoxy at position 7 instead of 6). The benzoic acid attachment further permits positional isomers if linked at phenyl positions other than para [3] [5].

Table 1: Component Analysis of IUPAC Name

SegmentStructural InterpretationRole
4-[(...)-...]benzoic acidPara-substituted benzoic acidCarboxylic acid pharmacophore
6-ethoxyEthyl ether at quinoline C6Electronic modulator
3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolinePartially hydrogenated tricyclic systemStereogenic core scaffold

Stereochemical Configuration: Analysis of (3aR,4S,9bS) Absolute Stereodescriptors

The stereodescriptors (3aR,4S,9bS) define the absolute configuration at three chiral centers (C3a, C4, C9b) and the ring fusion geometry. C3a and C9b are bridgehead carbons arising from the cis-fusion of the cyclopentane ring to the quinoline. The cis fusion is mandated by the tetrahydro scaffold, which restricts ring juncture stereochemistry. The 3aR descriptor indicates the hydrogen at C3a projects below the ring plane, while 9bS implies the opposite orientation at C9b. The C4 carbon, bonded to the phenylbenzoate group, carries an S configuration, dictating spatial positioning of this pharmacophore [1] [3].

This stereochemistry forces the cyclopentane ring into a puckered conformation, influencing the dihedral angle between the quinoline and benzoic acid planes. Computational modeling suggests a 55–65° twist between these aromatic systems, potentially optimizing target binding. The relative configurations are fixed by the cis-synclinal arrangement of H-C4 and H-C3a, confirmed via NMR coupling constants (J ≈ 8–10 Hz) [3] [8].

Table 2: Chiral Center Specifications

Chiral CenterStereodescriptorStructural Role
C3a3aRBridgehead carbon governing ring fusion
C44SBenzoic acid attachment point
C9b9bSSecond bridgehead carbon

Comparative Analysis with Enantiomeric and Diastereomeric Forms

The (3aR,4S,9bS) enantiomer is pharmacologically distinct from its mirror image, (3aS,4R,9bR)-4-((3aS,4R,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid (CAS: 1357248-83-9). Both enantiomers share identical physicochemical properties (e.g., molecular weight: 335.40 g/mol, formula: C₂₁H₂₁NO₃, LogP: 3.47) but exhibit divergent optical activities and biological interactions. Chiral resolution studies using amylose-based stationary phases (e.g., Chiralpak IH-3) can separate these enantiomers, revealing specific rotation differences exceeding ±120° [2] [3] [7].

Diastereomers arise when one chiral center is inverted (e.g., 3aR,4R,9bS), disrupting the stereouniformity. Such variants exhibit different melting points, solubility, and chromatographic retention times. For example, the (3aR,4S,9bS) enantiomer shows enhanced binding to the LIN28 protein—a stem cell reprogramming factor—due to complementary 3D orientation of its benzoic acid group toward the target’s Arg-rich pocket. The (3aS,4R,9bR) form displays >50-fold reduced inhibition in biochemical assays, confirming enantioselective recognition [1] [2] [3].

Table 3: Enantiomeric Pair Comparison

Property(3aR,4S,9bS) Enantiomer(3aS,4R,9bR) Enantiomer**
CAS Number956189-58-51357248-83-9
MDL NumberMFCD07403664MFCD07363437
LIN28 Inhibition (IC₅₀)0.7 µM>50 µM
Chiral Stationary Phase Retention12.8 min (Chiralpak IH-3)16.2 min (Chiralpak IH-3)

Properties

Product Name

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

IUPAC Name

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C21H21NO3/c1-2-25-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)24/h3-5,7-12,15-16,19,22H,2,6H2,1H3,(H,23,24)/t15-,16+,19+/m0/s1

InChI Key

QWJMABCFVYELBB-FRQCXROJSA-N

SMILES

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O

Isomeric SMILES

CCOC1=CC=CC2=C1N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.